2-Fluoro-1-iodo-3-methylbenzene

Descripción general

Descripción

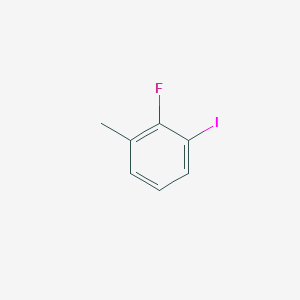

2-Fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H6FI. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the second position, an iodine atom at the first position, and a methyl group at the third position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 3-methylbenzene (toluene) followed by the introduction of the fluorine and iodine substituents. The reaction conditions often require the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated derivatives, while oxidation can produce carboxylic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-1-iodo-3-methylbenzene serves as a valuable intermediate in organic synthesis. Its halogenated structure allows for various substitution reactions, making it a useful building block for creating more complex organic molecules. The compound can undergo nucleophilic substitution reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Preliminary studies indicate that it may interact with specific biological targets, influencing enzyme activity and metabolic pathways. Its halogen atoms can participate in halogen bonding, potentially enhancing binding affinities to various biomolecules.

Radiolabeling Agent

Research is ongoing into the use of this compound as a radiolabeling agent for imaging studies. The incorporation of iodine makes it suitable for positron emission tomography (PET) imaging, which is crucial for non-invasive visualization of biological processes in vivo.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the successful use of this compound as a precursor in synthesizing bioactive molecules with potential therapeutic applications. The compound was modified through various reactions to produce derivatives that exhibited significant biological activity against specific cancer cell lines.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interactions between this compound and key metabolic enzymes. The findings suggested that the compound could act as an inhibitor for certain enzymes involved in metabolic pathways, indicating its potential role in drug development targeting metabolic disorders.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-1-iodo-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine and iodine atoms influence the electron density of the benzene ring, making it more reactive towards electrophiles and nucleophiles. The methyl group can also participate in reactions, such as oxidation or reduction, altering the overall reactivity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-1-iodo-4-methylbenzene: Similar structure but with the methyl group at the fourth position.

2-Fluoro-1-iodobenzene: Lacks the methyl group, making it less reactive in certain reactions.

3-Fluoro-1-iodo-2-methylbenzene: The positions of the fluorine and iodine atoms are different, leading to variations in reactivity.

Uniqueness

2-Fluoro-1-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of both fluorine and iodine atoms allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.

Actividad Biológica

2-Fluoro-1-iodo-3-methylbenzene, a halogenated aromatic compound, has garnered attention in recent years for its potential biological activities. This compound features a unique arrangement of fluorine and iodine atoms, which can significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a benzene ring substituted with fluorine at the 2-position, iodine at the 1-position, and a methyl group at the 3-position. This specific arrangement affects its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F I |

| Molecular Weight | 222.03 g/mol |

| Melting Point | Not well-documented |

| Solubility | Varies based on solvent |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms (fluorine and iodine) enhances its electrophilic nature, making it more reactive towards nucleophiles. These interactions can lead to alterations in enzyme activity and metabolic pathways.

Key Mechanisms:

- Electrophilic Substitution : The compound can participate in electrophilic aromatic substitution reactions, which are crucial for modifying biological molecules.

- Halogen Bonding : The iodine atom can form halogen bonds with electron-rich sites in biological macromolecules, potentially influencing their structure and function.

- Enzyme Interaction : Preliminary studies suggest that this compound may act as a probe in biochemical assays to study enzyme-substrate interactions.

Biological Activity

Research into the biological activity of this compound is still ongoing, but initial findings indicate several promising applications:

Antimicrobial Activity

Some studies have suggested that compounds similar to this compound exhibit antimicrobial properties. The unique structure may allow it to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Potential

There is emerging evidence that halogenated compounds can possess anticancer properties. The ability of this compound to interact with cellular targets may lead to apoptosis in cancer cells.

Case Studies

Recent research has highlighted several case studies focusing on the biological activity of similar compounds:

-

Study on Fluorinated Compounds :

- Objective : To investigate the effects of fluorinated aromatic compounds on bacterial growth.

- Findings : Certain fluorinated compounds exhibited significant inhibition of bacterial growth, suggesting potential as antimicrobial agents.

-

Anticancer Activity Assessment :

- Objective : To evaluate the cytotoxic effects of halogenated benzene derivatives on cancer cell lines.

- Findings : Compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

Propiedades

IUPAC Name |

2-fluoro-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFQHVROPUQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647554 | |

| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-21-8 | |

| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.